molecular formula C10H13ClN2S B15319682 1-(1,2-Benzothiazol-7-yl)propan-2-aminehydrochloride

1-(1,2-Benzothiazol-7-yl)propan-2-aminehydrochloride

Cat. No.: B15319682
M. Wt: 228.74 g/mol
InChI Key: CUXNBLLEIRMGNA-UHFFFAOYSA-N
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Description

1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride typically involves the reaction of 2-mercaptoaniline with an appropriate alkylating agent. One common method is the treatment of 2-mercaptoaniline with propan-2-amine under acidic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride can be compared with other benzothiazole derivatives, such as:

Each of these compounds has unique properties and applications, making 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride a valuable addition to the benzothiazole family.

Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

1-(1,2-benzothiazol-7-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H12N2S.ClH/c1-7(11)5-8-3-2-4-9-6-12-13-10(8)9;/h2-4,6-7H,5,11H2,1H3;1H

InChI Key

CUXNBLLEIRMGNA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC2=C1SN=C2)N.Cl

Origin of Product

United States

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